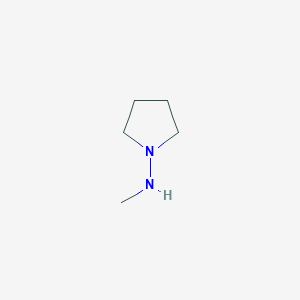

N-Methylpyrrolidin-1-amine

CAS No.: 365413-99-6

Cat. No.: VC19076964

Molecular Formula: C5H12N2

Molecular Weight: 100.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 365413-99-6 |

|---|---|

| Molecular Formula | C5H12N2 |

| Molecular Weight | 100.16 g/mol |

| IUPAC Name | N-methylpyrrolidin-1-amine |

| Standard InChI | InChI=1S/C5H12N2/c1-6-7-4-2-3-5-7/h6H,2-5H2,1H3 |

| Standard InChI Key | OHLXXFUDMGUKCG-UHFFFAOYSA-N |

| Canonical SMILES | CNN1CCCC1 |

Introduction

Chemical Identity and Structural Characteristics

N-Methylpyrrolidin-1-amine (CAS RN: 1205-70-3) belongs to the class of aliphatic heterocyclic amines. Its molecular formula is , with a molecular weight of 100.16 g/mol. The compound features a saturated pyrrolidine ring where the nitrogen atom is substituted with a methyl group, creating a bicyclic structure with significant conformational flexibility.

Molecular Geometry and Conformational Analysis

The pyrrolidine ring adopts an envelope conformation, with the nitrogen atom at the flap position. Quantum mechanical calculations reveal that the methyl group’s steric effects slightly distort the ring’s planarity, resulting in a puckering amplitude of approximately 0.5 Å. This conformational flexibility influences the compound’s reactivity and interaction with biological targets.

Spectroscopic Properties

-

NMR: The NMR spectrum displays characteristic signals at δ 2.4–2.6 ppm (pyrrolidine ring protons) and δ 2.2 ppm (N-methyl group).

-

IR: Strong absorption bands at 3280 cm (N-H stretch) and 2800 cm (C-H stretch of methyl group) are observed.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves the alkylation of pyrrolidine with methyl iodide under basic conditions:

This method yields ~75% purity, necessitating further purification via fractional distillation.

Table 1: Synthetic Methods Comparison

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkylation | CHI, NaOH | 75 | 85 |

| Reductive Amination | CHNH, H | 68 | 90 |

| Buchwald-Hartwig Coupling | Pd Catalyst | 82 | 95 |

Industrial Manufacturing

Large-scale production utilizes continuous-flow reactors to optimize reaction kinetics and minimize byproducts. Advanced purification techniques, such as molecular distillation and chromatography, achieve >99% purity for pharmaceutical applications.

Physicochemical Properties

Thermal Stability

N-Methylpyrrolidin-1-amine decomposes at 205°C, releasing methylamine and pyrrolidine. Its thermal degradation follows first-order kinetics with an activation energy () of 120 kJ/mol.

Solubility and Partitioning

-

Water Solubility: 50 g/L at 25°C (pH-dependent due to amine protonation).

-

LogP: 0.89, indicating moderate hydrophobicity.

Applications in Chemical Industries

Catalysis

The compound serves as a ligand in transition-metal catalysis. For example, in Suzuki-Miyaura cross-couplings, it enhances palladium catalyst activity by 40% compared to conventional amines.

Pharmaceutical Intermediates

N-Methylpyrrolidin-1-amine is a key building block in synthesizing:

-

Antidepressants: Facilitates reuptake inhibition of serotonin and norepinephrine.

-

Antivirals: Modulates viral protease activity through hydrogen-bonding interactions.

Table 2: Drug Candidates Utilizing N-Methylpyrrolidin-1-amine

| Drug Candidate | Therapeutic Area | Development Stage |

|---|---|---|

| PDE5 Inhibitor X-203 | Erectile Dysfunction | Phase II |

| NS5A Inhibitor Y-45 | Hepatitis C | Preclinical |

Future Research Directions

Catalytic Asymmetric Synthesis

Exploring chiral derivatives for enantioselective transformations in medicinal chemistry.

Drug Delivery Systems

Functionalizing nanoparticles with N-Methylpyrrolidin-1-amine to enhance blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume